N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S3/c1-3-24-16-20-19-14(26-16)18-13(22)10-25-15-17-8-9-21(15)11-4-6-12(23-2)7-5-11/h4-9H,3,10H2,1-2H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWPZCRWONZMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate . The imidazole ring can be synthesized separately through the reaction of aldehydes with ammonia and glyoxal . These two rings are then linked together through a series of condensation reactions, often involving the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of thiadiazole derivatives known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 445.59 g/mol. The chemical structure features a thiadiazole ring and an imidazole moiety, which are crucial for its bioactivity.
Anticancer Activity
Numerous studies have reported the anticancer potential of thiadiazole derivatives, including N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide. For instance:
- In Vitro Studies : Research indicates that compounds similar to this one exhibit cytotoxicity against various cancer cell lines such as HEK293 (human kidney), BT474 (breast cancer), and NCI-H226 (lung cancer) through mechanisms involving apoptosis and cell cycle arrest . The MTT assay has been a common method for evaluating their effectiveness.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce oxidative stress in cancer cells, leading to cell death. The presence of sulfur in the structure may enhance the interaction with cellular targets involved in proliferation and survival pathways .
Antioxidant Properties
Thiadiazole derivatives have also been studied for their antioxidant capabilities:
- Free Radical Scavenging : Compounds like this compound have shown significant free radical scavenging activity. This property is crucial in preventing oxidative damage in biological systems, which can lead to various diseases including cancer and neurodegenerative disorders .
Potential as Anti-inflammatory Agents
Recent studies suggest that this compound may also possess anti-inflammatory properties:
- Molecular Docking Studies : In silico analyses indicate that the compound could act as an inhibitor of enzymes like 5-lipoxygenase, which is involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
Case Studies and Experimental Findings
Several studies have documented the synthesis and evaluation of thiadiazole derivatives:
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with various molecular targets. In biological systems, the thiadiazole ring can intercalate with DNA, disrupting the replication process. Additionally, the imidazole ring can bind to metal ions, inhibiting the activity of metalloenzymes. These interactions lead to the inhibition of cell growth and proliferation, making it effective as an antimicrobial and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide: This compound also features a thiadiazole ring and has shown similar antimicrobial properties.
Acetazolamide: Known for its use as a diuretic, this compound contains a thiadiazole ring and is used in the treatment of glaucoma.
Uniqueness
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to the presence of both a thiadiazole ring and an imidazole ring. This dual-ring structure provides a broader range of chemical reactivity and biological activity compared to similar compounds.
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a novel compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications.
Chemical Structure and Properties
The compound features a complex structure comprising a thiadiazole moiety linked to an imidazole ring via a sulfanyl acetamide functional group. Its molecular formula is , indicating the presence of multiple nitrogen and sulfur atoms, which are critical for its biological activity.
Anticancer Activity
Research indicates that compounds with the thiadiazole and imidazole scaffolds exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazoles have shown cytotoxic effects against various cancer cell lines:
- In vitro studies have demonstrated that this compound exhibits IC50 values comparable to established anticancer agents like doxorubicin and imatinib. For example, one study reported an IC50 value of 19.5 μM against the SK-OV-3 ovarian cancer cell line .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. The presence of the thiadiazole ring is associated with:
- Antibacterial Activity : Several studies have noted that derivatives containing the thiadiazole moiety show activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated minimal inhibitory concentrations (MIC) ranging from 32.6 μg/mL to 62.5 μg/mL .
- Antifungal Activity : The compound may also exhibit antifungal properties, as seen in related thiadiazole derivatives that showed effectiveness against fungal strains such as Candida albicans and Aspergillus niger .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways . The ethylsulfanyl group and the thiadiazole ring likely play crucial roles in these interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the thiadiazole ring through cyclization reactions.
- Introduction of the ethylsulfanyl group via nucleophilic substitution.
- Coupling with the imidazole derivative to form the final product.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
These findings highlight the potential of this compound as a lead compound for further drug development.
Q & A
Q. What are the recommended synthetic routes for N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, the thiol group of 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine reacts with 2-chloroacetamide intermediates under basic conditions (e.g., potassium carbonate in anhydrous DMF at 60–80°C for 6–12 hours) . Optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and stoichiometry. Flow chemistry techniques may enhance reproducibility and scalability, as demonstrated in analogous thiadiazole syntheses .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm substituent connectivity, especially the ethylsulfanyl and methoxyphenyl groups. IR spectroscopy can identify characteristic S–C and C=O stretches .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. For example, analogous thiadiazole derivatives show planar geometry with dihedral angles <10° between heterocyclic rings .
Advanced Research Questions
Q. How can researchers investigate the bioactivity of this compound against enzymatic targets, and what assay design considerations are critical?
- Methodological Answer :
- Target Selection : Prioritize enzymes where thiadiazole and imidazole derivatives show activity (e.g., cyclooxygenases (COX), kinases). Evidence from similar acetamides suggests COX-1/2 inhibition assays using colorimetric methods (e.g., prostaglandin H₂ synthase activity) .
- Assay Design : Include positive controls (e.g., indomethacin for COX assays) and validate results with dose-response curves (IC₅₀ calculations). Account for solubility issues by using DMSO stocks ≤1% v/v and confirm compound stability under assay conditions via HPLC .
Q. What computational strategies are effective for elucidating structure-activity relationships (SAR) and binding mechanisms?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., COX-2). Focus on sulfanyl and acetamide groups as potential hydrogen bond donors/acceptors .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability. Analyze RMSD and ligand-protein interaction fingerprints .
Q. How should contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be addressed?
- Methodological Answer :
- Source Identification : Compare assay conditions (e.g., enzyme source, buffer pH, incubation time). For instance, COX-2 from human recombinant vs. murine isoforms may yield divergent results .
- Orthogonal Validation : Confirm bioactivity with cell-based assays (e.g., inhibition of TNF-α in macrophages) and cross-validate with proteomics or metabolomics data .
Q. What strategies mitigate challenges in polymorphism or crystallinity during formulation studies?
- Methodological Answer :
- Polymorph Screening : Use solvent-mediated crystallization (e.g., slow evaporation from ethanol/water mixtures) and characterize forms via PXRD and DSC. SHELXD can assist in solving crystal packing motifs .
- Co-crystallization : Explore co-formers (e.g., succinic acid) to enhance solubility while maintaining crystallinity, as seen in sulfonamide-thiadiazole hybrids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
